molecular formula C23H31NO3 B14250518 8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate CAS No. 189311-09-9

8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate

Cat. No.: B14250518
CAS No.: 189311-09-9
M. Wt: 369.5 g/mol
InChI Key: HWSXPMFZWKXOFF-UHFFFAOYSA-N
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Description

8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate is a chemical compound with the molecular formula C23H31NO3 It is known for its unique structure, which combines an amino group with a benzyl and methyl substitution, linked to an octyl chain and a hydroxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with an appropriate alcohol, followed by the introduction of the benzyl(methyl)amino group. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and may involve refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde, while reduction of the ester group can produce 4-hydroxybenzyl alcohol.

Scientific Research Applications

8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate exerts its effects involves interactions with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzoate moiety may also contribute to the compound’s biological activity by participating in hydrogen bonding or other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybenzoate: Lacks the amino group and octyl chain, making it less versatile in certain applications.

    Methyl 4-hydroxybenzoate: Similar ester structure but with a simpler alkyl group.

    Octyl 4-hydroxybenzoate: Contains the octyl chain but lacks the benzyl(methyl)amino group.

Uniqueness

8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where multifunctional molecules are required.

Properties

CAS No.

189311-09-9

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

8-[benzyl(methyl)amino]octyl 4-hydroxybenzoate

InChI

InChI=1S/C23H31NO3/c1-24(19-20-11-7-6-8-12-20)17-9-4-2-3-5-10-18-27-23(26)21-13-15-22(25)16-14-21/h6-8,11-16,25H,2-5,9-10,17-19H2,1H3

InChI Key

HWSXPMFZWKXOFF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCOC(=O)C1=CC=C(C=C1)O)CC2=CC=CC=C2

Origin of Product

United States

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